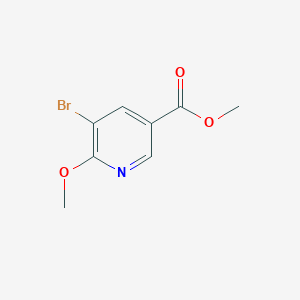

Methyl 5-bromo-6-methoxynicotinate

Descripción

BenchChem offers high-quality Methyl 5-bromo-6-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-6-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOBYBCUAQNLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673242 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93349-99-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93349-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-6-methoxynicotinate

This in-depth technical guide provides a detailed and scientifically-grounded pathway for the synthesis of Methyl 5-bromo-6-methoxynicotinate, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction

Methyl 5-bromo-6-methoxynicotinate is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the pyridine ring, offers multiple reactive sites for further functionalization. This guide details a reliable and reproducible three-step synthesis commencing from the readily available starting material, 6-hydroxynicotinic acid. The chosen pathway emphasizes procedural clarity, high yields, and mechanistic understanding.

Retrosynthetic Analysis

Our synthetic strategy for Methyl 5-bromo-6-methoxynicotinate is based on a logical retrosynthetic analysis. The target molecule can be disconnected at the ester and ether linkages, leading back to simpler, commercially available precursors. The key transformations involve an electrophilic bromination, an O-methylation, and a Fischer esterification.

Caption: Retrosynthetic pathway for Methyl 5-bromo-6-methoxynicotinate.

Synthetic Pathway

The forward synthesis follows a three-step sequence:

-

Bromination: Electrophilic bromination of 6-hydroxynicotinic acid at the electron-rich 5-position to yield 5-bromo-6-hydroxynicotinic acid.

-

O-Methylation: Methylation of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to form 5-bromo-6-methoxynicotinic acid.

-

Esterification: Fischer esterification of the carboxylic acid functionality of 5-bromo-6-methoxynicotinic acid to afford the final product, Methyl 5-bromo-6-methoxynicotinate.

Caption: Overall synthetic scheme for Methyl 5-bromo-6-methoxynicotinate.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

This initial step involves the direct bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing the electrophilic substitution to the C5 position of the pyridine ring.

Protocol:

-

Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in 30 mL of water in a round-bottom flask equipped with a magnetic stirrer.[1][2][3]

-

Cool the suspension in an ice bath.

-

Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.[1][2][3]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.[1][2]

-

Collect the resulting solid product by filtration.

-

Wash the solid with water and dry it in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.[1][2]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |

| 6-Hydroxynicotinic acid | 139.11 | 8 g | 57.6 |

| Bromine | 159.81 | 4.2 mL (13.0 g) | 81.4 |

| Water | 18.02 | 30 mL | - |

Expected Yield: Approximately 12.1 g (97%).[1][2]

Step 2: Synthesis of 5-Bromo-6-methoxynicotinic acid

The hydroxyl group of the intermediate is converted to a methoxy group via Williamson ether synthesis. Dimethyl sulfate is a potent methylating agent, and a mild base like potassium carbonate is used to deprotonate the hydroxyl group.

Protocol:

-

To a solution of 5-bromo-6-hydroxynicotinic acid (10 g, 45.8 mmol) in 100 mL of anhydrous acetone, add potassium carbonate (12.6 g, 91.6 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (5.2 mL, 55.0 mmol) dropwise to the reaction mixture.

-

Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 2M HCl to a pH of approximately 3-4 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-bromo-6-methoxynicotinic acid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |

| 5-Bromo-6-hydroxynicotinic acid | 218.00 | 10 g | 45.8 |

| Potassium Carbonate | 138.21 | 12.6 g | 91.6 |

| Dimethyl Sulfate | 126.13 | 5.2 mL (6.94 g) | 55.0 |

| Acetone | 58.08 | 100 mL | - |

Expected Yield: High (specific yield data not available in searched literature, but typically high for this type of reaction).

Step 3: Synthesis of Methyl 5-bromo-6-methoxynicotinate

The final step is a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. Concentrated sulfuric acid is used as the catalyst.

Protocol:

-

To a stirred solution of 5-bromo-6-methoxynicotinic acid (8 g, 34.5 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2 mL).[4]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and evaporate the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated ice-cold aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the organic layer in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 5-bromo-6-methoxynicotinate.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |

| 5-Bromo-6-methoxynicotinic acid | 232.03 | 8 g | 34.5 |

| Methanol | 32.04 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

Expected Yield: 75-85% (based on similar esterification reactions).[4]

Alternative Pathway: The Sandmeyer Reaction

An alternative approach to introduce the bromo substituent is through a Sandmeyer reaction.[5][6][7] This would involve the diazotization of an amino group at the 5-position, followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

This pathway would likely begin with a precursor such as Methyl 5-amino-6-methoxynicotinate. The synthesis of this precursor would add complexity to the overall process.

Caption: Conceptual Sandmeyer reaction pathway.

While the Sandmeyer reaction is a powerful tool for the synthesis of aryl halides, the multi-step preparation of the required amino precursor makes the previously detailed pathway from 6-hydroxynicotinic acid a more direct and efficient choice for this specific target molecule.

Conclusion

This guide has presented a robust and well-documented three-step synthesis for Methyl 5-bromo-6-methoxynicotinate. By starting with the commercially available 6-hydroxynicotinic acid, the target molecule can be obtained in good overall yield through a sequence of bromination, O-methylation, and esterification. The provided protocols are detailed to ensure reproducibility, and the mechanistic insights offer a deeper understanding of the chemical transformations involved. This information is intended to empower researchers in their synthetic endeavors within the fields of drug discovery and materials science.

References

- Kysil, V. M., et al. (2011). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Synlett, 2011(12), 1735-1738.

- (No Author). (n.d.). (48)

- BenchChem. (2025).

-

PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

- BenchChem. (2025).

-

PubChemLite. (n.d.). Methyl 2-bromo-6-methoxynicotinate (C8H8BrNO3). Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). 5-Bromo-6-methoxynicotinic acid methyl ester. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid.

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

- Khan, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2779-2811.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

CHEM 2325. (2024). Module 23: Esterification via Alkylation. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.

- BenchChem. (2025).

Sources

- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

An In-Depth Technical Guide to Methyl 5-bromo-6-methoxynicotinate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 5-bromo-6-methoxynicotinate is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the pyridine ring provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Identity and Core Properties

Methyl 5-bromo-6-methoxynicotinate is systematically named methyl 5-bromo-6-methoxypyridine-3-carboxylate. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 93349-99-6 | |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | |

| Synonyms | 5-Bromo-6-methoxynicotinic acid methyl ester | |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | |

| logP | 1.6393 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

graph "Methyl_5-bromo-6-methoxynicotinate" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; C5 [label="C"]; Br1 [label="Br"]; O1 [label="O"]; C6 [label="C"]; O2 [label="O"]; C7 [label="C"]; O3 [label="O"]; C8 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

C1 -- C2 [style=double]; C2 -- C3; C3 -- N1 [style=double]; N1 -- C4; C4 -- C5 [style=double]; C5 -- C1; C1 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C3 -- Br1; C4 -- O3; O3 -- C8; C8 -- H4; C8 -- H5; C8 -- H6; C2 -- H7; C5 -- H8; }

Caption: Chemical structure of Methyl 5-bromo-6-methoxynicotinate.

Synthesis and Manufacturing

A common synthetic route to Methyl 5-bromo-6-methoxynicotinate begins with the bromination of 6-hydroxynicotinic acid. This is followed by esterification and O-methylation.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

A reliable method for the bromination of 6-hydroxynicotinic acid is as follows:

Protocol:

-

Suspend 6-hydroxynicotinic acid (1 equivalent) in water.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (1.4 equivalents) to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.[1]

This procedure typically yields 5-bromo-6-hydroxynicotinic acid in high purity and yield.

Caption: Workflow for the synthesis of 5-Bromo-6-hydroxynicotinic acid.

Step 2: Esterification and O-methylation

The conversion of 5-bromo-6-hydroxynicotinic acid to Methyl 5-bromo-6-methoxynicotinate involves two key transformations: esterification of the carboxylic acid and methylation of the hydroxyl group. These can sometimes be achieved in a single pot or in a stepwise fashion. A general and widely used method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2]

Generalized Protocol for Fischer Esterification:

-

Dissolve the carboxylic acid in an excess of the desired alcohol (in this case, methanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction, and remove the excess alcohol under reduced pressure.

-

Work up the reaction mixture, typically by neutralizing the acid and extracting the ester into an organic solvent.

O-methylation of the resulting hydroxypyridine can be achieved using various methylating agents.

Reactivity and Key Chemical Transformations

The chemical reactivity of Methyl 5-bromo-6-methoxynicotinate is dominated by the presence of the bromine atom on the pyridine ring. This bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of Methyl 5-bromo-6-methoxynicotinate, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add Methyl 5-bromo-6-methoxynicotinate (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring of Methyl 5-bromo-6-methoxynicotinate.

General Protocol for Buchwald-Hartwig Amination:

-

In an inert atmosphere glovebox or using Schlenk techniques, combine Methyl 5-bromo-6-methoxynicotinate (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery

The utility of Methyl 5-bromo-6-methoxynicotinate as a synthetic intermediate is highlighted by its potential application in the synthesis of kinase inhibitors. While direct synthesis of major drugs like Sorafenib, Regorafenib, or Pazopanib from this specific starting material is not the most commonly cited route, the core chemical transformations it undergoes are central to the construction of these and other similar pharmacologically active molecules.[3][4][5] The ability to introduce diverse functionalities at the 5-position of the pyridine ring via cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases.

Analytical Characterization

The structural elucidation and purity assessment of Methyl 5-bromo-6-methoxynicotinate and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. Expected signals would include singlets for the methyl ester and methoxy group protons, and signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons of the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The mass spectrum of Methyl 5-bromo-6-methoxynicotinate would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of bromine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-bromo-6-methoxynicotinate would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and ether, and C=C and C=N stretches of the aromatic pyridine ring.

Safety and Handling

As a laboratory chemical, Methyl 5-bromo-6-methoxynicotinate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound may vary between suppliers, related compounds such as Methyl 5-bromo-6-chloronicotinate are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Methyl 5-bromo-6-methoxynicotinate is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the introduction of molecular diversity. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications to aid researchers in leveraging this valuable compound in their drug discovery and development endeavors.

References

- SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal. 2009;44(05):394-396.

- Mei YC, Yang BW, Chen W, et al. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Letters in Organic Chemistry. 2012;9(4):276-279.

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]

- Ramteke, P. A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. 2023;7(01):422-429.

Sources

Methyl 5-bromo-6-methoxynicotinate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of Methyl 5-bromo-6-methoxynicotinate (CAS No. 93349-99-6), a key building block in modern medicinal and agricultural chemistry. This document delineates the compound's physicochemical properties, provides a detailed, field-proven synthetic pathway, and explores its versatile applications, with a particular focus on its role in the synthesis of kinase inhibitors. Furthermore, this guide furnishes detailed protocols for its analytical characterization and key synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

Methyl 5-bromo-6-methoxynicotinate is a polysubstituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its functional groups: a bromine atom poised for cross-coupling reactions, a methoxy group that influences the electronic properties of the pyridine ring, and a methyl ester that can be readily hydrolyzed or aminated. This unique combination of functionalities makes it a valuable precursor for the construction of highly decorated heterocyclic scaffolds, which are prevalent in a wide array of biologically active compounds.

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of Methyl 5-bromo-6-methoxynicotinate allows for the precise introduction of molecular complexity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules. This guide will illuminate the synthesis and utility of this important building block, providing the reader with the practical knowledge required for its successful application in research and development.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 93349-99-6 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | White to off-white or cream crystalline solid | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. Air sensitive. | [1][2] |

| Synonyms | 5-Bromo-6-methoxynicotinic acid methyl ester, Methyl 5-bromo-6-methoxypyridine-3-carboxylate | [1] |

Safety Profile:

Methyl 5-bromo-6-methoxynicotinate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[2][3][4][5]

Synthesis of Methyl 5-bromo-6-methoxynicotinate: A Multi-step Approach

The synthesis of Methyl 5-bromo-6-methoxynicotinate is a multi-step process that begins with the commercially available 6-hydroxynicotinic acid. The following protocol is a robust and scalable route that has been adapted from established procedures for similar transformations.[6][7]

Synthetic Workflow Diagram

Caption: Synthetic pathway to Methyl 5-bromo-6-methoxynicotinate.

Step-by-Step Experimental Protocol

Step 1: Esterification of 6-Hydroxynicotinic Acid

-

Rationale: The initial step involves the protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in the subsequent bromination step. Fischer esterification is a classic and cost-effective method for this transformation.

-

Procedure:

-

To a suspension of 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in methanol (150 mL), cautiously add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise with stirring at 0 °C.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-hydroxynicotinate as a solid, which can be used in the next step without further purification.

-

Step 2: Bromination of Methyl 6-hydroxynicotinate

-

Rationale: The electron-rich pyridine ring is activated towards electrophilic substitution. The hydroxyl group directs the incoming electrophile (bromine) to the C5 position. The reaction is typically performed in an aqueous medium.[6]

-

Procedure:

-

Suspend methyl 6-hydroxynicotinate (from the previous step, ~71.9 mmol) in water (100 mL).

-

Cool the suspension in an ice bath and slowly add bromine (4.2 mL, 81.4 mmol) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford methyl 5-bromo-6-hydroxynicotinate as a tan solid.[8]

-

Step 3: Methylation of Methyl 5-bromo-6-hydroxynicotinate

-

Rationale: The final step is the O-methylation of the hydroxyl group. A classic Williamson ether synthesis using a methylating agent like methyl iodide and a mild base is effective for this transformation.

-

Procedure:

-

To a solution of methyl 5-bromo-6-hydroxynicotinate (10.0 g, 43.1 mmol) in anhydrous acetone (200 mL), add potassium carbonate (11.9 g, 86.2 mmol).

-

Add methyl iodide (4.0 mL, 64.6 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 56 °C) for 6-8 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 5-bromo-6-methoxynicotinate as a white to off-white solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The two aromatic protons on the pyridine ring will appear as doublets due to ortho-coupling. The chemical shifts of the methoxy protons will be distinct, with the one adjacent to the ester group likely appearing slightly downfield.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the bromo, methoxy, and ester substituents.[9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of Methyl 5-bromo-6-methoxynicotinate is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a variety of organic groups, typically from a boronic acid or its ester.[13]

Reaction Mechanism Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. ethyl 5-broMo-6-hydroxynicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. scienceopen.com [scienceopen.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 5-bromo-6-methoxynicotinate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-6-methoxynicotinate (CAS No. 93349-99-6), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and predicting chemical reactivity.

Introduction

Methyl 5-bromo-6-methoxynicotinate, with the molecular formula C₈H₈BrNO₃, is a substituted pyridine derivative. Its structural features, including the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring, create a unique electronic environment that is reflected in its spectroscopic properties. Accurate interpretation of this data is not merely an academic exercise but a critical component of quality control and mechanistic studies in synthetic chemistry. This guide will delve into the causality behind the observed spectral features, providing a self-validating framework for researchers working with this compound.

Molecular Structure and Spectroscopic Correlation

The structural arrangement of Methyl 5-bromo-6-methoxynicotinate dictates its interaction with various spectroscopic techniques. The following diagram illustrates the molecular structure and the key nuclei and bonds that give rise to its characteristic spectral data.

Caption: Molecular structure of Methyl 5-bromo-6-methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for Methyl 5-bromo-6-methoxynicotinate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.76 | Doublet (d) | 2.0 | 1H | H-2 |

| 8.41 | Doublet (d) | 2.0 | 1H | H-4 |

| 4.09 | Singlet (s) | - | 3H | 6-OCH₃ |

| 3.93 | Singlet (s) | - | 3H | COOCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Interpretation:

-

Aromatic Protons (H-2 and H-4): The two downfield doublets at 8.76 and 8.41 ppm are characteristic of protons on a pyridine ring. The significant downfield shift is due to the deshielding effect of the electronegative nitrogen atom and the overall aromatic system. The small coupling constant (J = 2.0 Hz) indicates a meta-coupling between H-2 and H-4, which is a key piece of evidence for their relative positions on the pyridine ring. The deshielding effect of the adjacent nitrogen and the ester group at C3 likely contributes to the H-2 proton being the most downfield signal.

-

Methoxy Protons (6-OCH₃): The singlet at 4.09 ppm, integrating to three protons, is assigned to the methoxy group at the C-6 position. Its chemical shift is in the expected range for an ether linkage to an aromatic ring.

-

Ester Methyl Protons (COOCH₃): The singlet at 3.93 ppm, also integrating to three protons, corresponds to the methyl group of the ester functionality.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 5-bromo-6-methoxynicotinate

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165.1 | C=O (Ester) |

| 161.8 | C-6 |

| 151.3 | C-2 |

| 144.1 | C-4 |

| 116.5 | C-3 |

| 109.8 | C-5 |

| 54.5 | 6-OCH₃ |

| 52.8 | COOCH₃ |

| Prediction Source: Based on standard chemical shift prediction algorithms. |

Interpretation of Predicted Data:

-

Carbonyl Carbon: The signal predicted at the lowest field (165.1 ppm) is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons: The signals in the range of 109-162 ppm are assigned to the carbons of the pyridine ring. The carbon attached to the electronegative oxygen (C-6) is expected to be significantly downfield. The carbon bearing the bromine atom (C-5) is predicted at a relatively upfield position for a substituted aromatic carbon, which is typical for bromine substitution. The remaining carbons (C-2, C-3, and C-4) are assigned based on the expected electronic effects of the substituents.

-

Aliphatic Carbons: The two signals at higher field (54.5 and 52.8 ppm) are assigned to the two methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for Methyl 5-bromo-6-methoxynicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2960 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (ester and ether) |

| ~1000-1100 | Medium | C-O stretch (ether) |

| ~600-800 | Medium | C-Br stretch |

| Prediction Source: Based on typical IR absorption ranges for the functional groups present. |

Interpretation of Predicted Data:

The predicted IR spectrum would be dominated by a strong absorption band around 1725 cm⁻¹ corresponding to the ester carbonyl stretch. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring stretching vibrations in the 1550-1600 cm⁻¹ region. The C-O stretching of the ester and ether groups would give rise to strong bands in the fingerprint region (1000-1300 cm⁻¹). A band in the lower frequency region (600-800 cm⁻¹) would be indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: ESI-MS Data for Methyl 5-bromo-6-methoxynicotinate

| m/z | Interpretation |

| 246, 248 | [M+H]⁺ |

Interpretation:

The Electrospray Ionization (ESI) mass spectrum shows two major peaks at m/z 246 and 248.[1] This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is a definitive indicator of the presence of a single bromine atom in the molecule (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The observed masses correspond to the protonated molecule [M+H]⁺, confirming the molecular weight of Methyl 5-bromo-6-methoxynicotinate as 245 g/mol for the ⁷⁹Br isotope and 247 g/mol for the ⁸¹Br isotope.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as it is a common, relatively non-polar solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak for calibration.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H NMR because its protons are highly shielded, producing a sharp singlet at 0 ppm that does not typically overlap with signals from the analyte.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a much lower signal-to-noise ratio compared to ¹H NMR.

Protocol 2: IR Spectroscopy

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Causality in Protocol Choices:

-

ATR Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid and liquid samples that requires minimal sample preparation and provides high-quality spectra.

-

Background Collection: A background spectrum of the empty ATR crystal is collected to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

Protocol 3: Mass Spectrometry

Caption: Workflow for ESI-MS data acquisition.

Causality in Protocol Choices:

-

ESI Source: Electrospray ionization is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation and clearly showing the molecular ion peak.

-

Positive Ion Mode: The presence of the basic nitrogen atom in the pyridine ring makes the molecule readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

Conclusion

This technical guide provides a detailed spectroscopic analysis of Methyl 5-bromo-6-methoxynicotinate. The presented ¹H NMR and ESI-MS data, along with the predicted ¹³C NMR and IR data, offer a comprehensive and self-validating framework for the identification and characterization of this important chemical intermediate. The detailed experimental protocols provide a standardized approach to ensure data quality and reproducibility. By understanding the causal relationships between the molecular structure and the resulting spectroscopic signatures, researchers can confidently utilize this compound in their synthetic endeavors.

References

Sources

An In-Depth Technical Guide to the Reactivity and Functional Groups of Methyl 5-bromo-6-methoxynicotinate

Abstract

Methyl 5-bromo-6-methoxynicotinate is a versatile substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on an electron-deficient pyridine ring—provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the reactivity of this compound, providing field-proven insights into its behavior in key synthetic reactions. We will delve into the electronic and steric influences of each functional group, present detailed experimental protocols for palladium-catalyzed cross-coupling reactions and other transformations, and provide a comprehensive analysis of its chemical properties. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and derivatization of novel heterocyclic compounds.

Introduction: Unveiling the Synthetic Potential

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Methyl 5-bromo-6-methoxynicotinate (CAS No. 93349-99-6) emerges as a particularly valuable building block due to its trifunctional nature. The strategic placement of a bromo substituent at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 3-position allows for selective and sequential chemical modifications.

This guide will dissect the reactivity of each functional group, providing a framework for predicting reaction outcomes and designing synthetic routes. We will explore the interplay of electronic effects—the electron-withdrawing character of the pyridine nitrogen and the methyl ester, and the electron-donating nature of the methoxy group—which ultimately governs the molecule's chemical behavior.

Table 1: Physicochemical Properties of Methyl 5-bromo-6-methoxynicotinate

| Property | Value |

| CAS Number | 93349-99-6 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Core Reactivity: A Tale of Three Functional Groups

The reactivity of Methyl 5-bromo-6-methoxynicotinate is dominated by the chemical properties of its three key functional groups: the bromo substituent, the methyl ester, and the methoxy group, all attached to a pyridine core.

The Bromo Substituent: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 5-position is the primary site for synthetic diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions makes it an excellent handle for introducing a wide array of substituents. The reactivity of the C-Br bond is influenced by the electronic nature of the pyridine ring. The electron-withdrawing effect of the ring nitrogen and the methyl ester group enhances the electrophilicity of the carbon bearing the bromine, making it more susceptible to oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound. While specific examples with Methyl 5-bromo-6-methoxynicotinate are not extensively documented in readily available literature, protocols for similar bromopyridine derivatives provide a strong foundation for reaction design.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-bromo-6-methoxynicotinate

-

Rationale: This protocol is adapted from established procedures for the Suzuki coupling of bromopyridine derivatives. The choice of a palladium catalyst with a phosphine ligand is crucial for efficient oxidative addition and reductive elimination. A base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

-

Step-by-Step Methodology:

-

To a dry Schlenk flask, add Methyl 5-bromo-6-methoxynicotinate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for synthesizing conjugated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling of Methyl 5-bromo-6-methoxynicotinate

-

Rationale: This protocol is based on well-established methods for the Sonogashira coupling of bromopyridines. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt activates the alkyne. An amine base is used to deprotonate the alkyne and neutralize the HBr formed.

-

Step-by-Step Methodology:

-

To a degassed solution of Methyl 5-bromo-6-methoxynicotinate (1.0 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1), add the terminal alkyne (1.1-1.5 equiv.).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 equiv.).

-

Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Methyl 5-bromo-6-methoxynicotinate

-

Rationale: This protocol is adapted from standard Buchwald-Hartwig amination procedures. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine.

-

Step-by-Step Methodology:

-

To a dry Schlenk flask, add Methyl 5-bromo-6-methoxynicotinate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the amine (1.2 equiv.) and anhydrous toluene.

-

Heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent like diethyl ether.

-

Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

The Methyl Ester Group: A Handle for Hydrolysis and Amidation

The methyl ester at the 3-position is susceptible to nucleophilic acyl substitution. The most common transformation is hydrolysis to the corresponding carboxylic acid, which can then be used for further functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis of the Methyl Ester

-

Rationale: Standard ester hydrolysis conditions, either acidic or basic, can be employed. Basic hydrolysis using a hydroxide source is often preferred for its generally faster reaction rates and cleaner conversions.

-

Step-by-Step Methodology:

-

Dissolve Methyl 5-bromo-6-methoxynicotinate in a mixture of a water-miscible organic solvent (e.g., methanol, THF, or dioxane) and an aqueous solution of a base (e.g., 1-4 M NaOH or LiOH).

-

Stir the reaction mixture at room temperature to reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-methoxynicotinic acid.

-

The Methoxy Group: Potential for Nucleophilic Aromatic Substitution

The methoxy group at the 6-position is generally less reactive than the bromo substituent. However, under specific conditions, it can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles. The pyridine ring's electron-deficient nature facilitates such substitutions at the 2- and 6-positions.

Experimental Protocol: Nucleophilic Substitution of the Methoxy Group with Amines

-

Rationale: A protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride in the presence of lithium iodide. This method provides a pathway to aminopyridines.

-

Step-by-Step Methodology:

-

To a suspension of sodium hydride (5 equiv.) in THF, add lithium iodide (2 equiv.) and the desired amine (2 equiv.).

-

Add a solution of Methyl 5-bromo-6-methoxynicotinate (1 equiv.) in THF.

-

Heat the reaction mixture at 60 °C and monitor its progress.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Methyl 5-bromo-6-methoxynicotinate

| Technique | Expected Features |

| ¹H NMR | - Two singlets in the aromatic region for the pyridine protons. - A singlet for the methoxy protons (~4.0 ppm). - A singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | - Resonances for the pyridine ring carbons. - A resonance for the ester carbonyl carbon (~165 ppm). - Resonances for the methoxy and methyl ester carbons. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound. - Fragmentation patterns corresponding to the loss of the methoxy and methyl ester groups. |

| IR Spectroscopy | - C=O stretching vibration for the ester (~1730 cm⁻¹). - C-O stretching vibrations for the ester and ether. - C=C and C=N stretching vibrations for the pyridine ring. |

Visualizing the Reactivity: A Workflow Diagram

The synthetic utility of Methyl 5-bromo-6-methoxynicotinate can be visualized as a central hub from which various derivatives can be accessed.

Caption: Reactivity pathways of Methyl 5-bromo-6-methoxynicotinate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-bromo-6-methoxynicotinate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Methyl 5-bromo-6-methoxynicotinate is a highly functionalized building block with significant potential for the synthesis of complex pyridine derivatives. The bromo substituent serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom-based substituents. The methyl ester and methoxy groups offer additional opportunities for functionalization through hydrolysis/amidation and nucleophilic substitution, respectively. This guide provides a comprehensive overview of the reactivity of this versatile compound, offering both theoretical insights and practical experimental guidance to aid researchers in their synthetic endeavors.

References

-

A Simple, Modular Synthesis of Substituted Pyridines. (URL: [Link])

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. (URL: [Link])

-

Methyl 5-bromo-6-chloronicotinate. PubChem. (URL: [Link])

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755). NP-MRD. (URL: [Link])

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (URL: [Link])

- Application Note: Synthesis of Substituted Pyridines

Methyl 5-bromo-6-methoxynicotinate: A Scaffolding Approach to Unlocking Novel Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-6-methoxynicotinate, a substituted pyridine derivative, is currently cataloged primarily as a chemical intermediate. However, a deeper analysis of its structural motifs—the nicotinic acid core, the methoxy group, and the bromine atom—reveals its significant potential as a versatile scaffold for the development of novel therapeutics. This guide synthesizes existing knowledge on related bioactive compounds to postulate potential biological activities for this molecule and lays out a comprehensive, multi-pronged research strategy to explore its therapeutic promise. We will delve into its potential applications in oncology, neuroscience, and kinase inhibition, providing detailed experimental workflows, from initial in vitro screening to in vivo validation, to guide researchers in unlocking the latent biological value of this intriguing compound.

Introduction: Beyond a Simple Building Block

Methyl 5-bromo-6-methoxynicotinate is a readily available chemical entity, yet its biological potential remains largely unexplored. Its structure, however, is a composite of functionalities that are hallmarks of numerous successful therapeutic agents. The nicotinic acid (or niacin) backbone is a well-established pharmacophore with diverse biological activities, including roles in cancer therapy.[1][2][3][4] The presence of a bromine atom can enhance binding affinities and metabolic stability, while the methoxy group can modulate electronic properties and target interactions. This unique combination positions Methyl 5-bromo-6-methoxynicotinate as an ideal starting point for a fragment-based or lead-generation drug discovery campaign. This guide will provide the scientific rationale and a practical research framework for investigating its potential in three high-impact therapeutic areas.

Rationale for Biological Investigation: Learning from Structural Analogs

The hypothesis that Methyl 5-bromo-6-methoxynicotinate possesses significant biological activity is grounded in the established pharmacology of structurally related molecules.

-

Oncology: Nicotinic acid and its derivatives have demonstrated promising anticancer properties.[1] Furthermore, bromophenol derivatives have shown potential as antioxidant and anticancer agents.[5] The pyridine core is also a key feature in many kinase inhibitors, a major class of anticancer drugs.[5][6][7][8][9] This suggests that Methyl 5-bromo-6-methoxynicotinate could serve as a scaffold for novel anticancer agents, potentially acting through kinase inhibition or by modulating nicotinic acetylcholine receptors (nAChRs), which have been implicated in cancer progression.[10][11][12][13]

-

Neuroscience: The bromo-methoxy-aromatic scaffold is a recurring motif in compounds targeting the central nervous system. For instance, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a potent antidopaminergic agent, and 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a dopamine D2/D3 and serotonin-3 receptor antagonist. This strongly suggests that derivatives of Methyl 5-bromo-6-methoxynicotinate could be developed as modulators of dopamine and serotonin receptors, with potential applications in treating psychosis, depression, and other neurological disorders.[14][15]

-

Kinase Inhibition: The pyridine ring is a privileged scaffold in the design of kinase inhibitors.[5][6][7][8][9] The specific substitution pattern of Methyl 5-bromo-6-methoxynicotinate could be exploited to achieve selectivity for particular kinases implicated in a range of diseases, from cancer to inflammatory disorders.

Proposed Research Plan: A Multi-pronged Approach to Discovery

To systematically evaluate the biological potential of Methyl 5-bromo-6-methoxynicotinate, a three-tiered research plan is proposed, focusing on oncology, neuroscience, and broad kinase inhibition.

Tier 1: Oncology

Hypothesis: Methyl 5-bromo-6-methoxynicotinate or its simple amide derivatives will exhibit anticancer activity, potentially through the inhibition of key kinases involved in tumor growth and angiogenesis, or through modulation of nicotinic acetylcholine receptors.

Experimental Workflow:

Caption: Proposed workflow for oncology investigation.

Detailed Protocols:

-

Synthesis: A plausible synthetic route for Methyl 5-bromo-6-methoxynicotinate and its derivatives is outlined in Section 4.

-

In Vitro Cancer Cell Line Screening:

-

Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) should be used.

-

Treatment: Cells will be treated with a range of concentrations of the test compounds for 48-72 hours.

-

Cytotoxicity Assessment: Cell viability will be measured using standard MTT or XTT assays.

-

-

Apoptosis Assays:

-

Caspase Activity: Caspase-3/7 activity will be measured using a luminescent assay (e.g., Caspase-Glo®).

-

Annexin V Staining: Apoptotic cells will be quantified by flow cytometry after staining with Annexin V and a viability dye.

-

-

Kinase Inhibition Profiling:

-

Assay Format: A broad panel of recombinant kinases (e.g., >100 kinases) will be screened using a radiometric or fluorescence-based assay format.

-

Data Analysis: The percent inhibition at a fixed compound concentration (e.g., 10 µM) will be determined to identify "hit" kinases.

-

-

In Vitro Angiogenesis Assays: [16][17][18][19]

-

Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) will be cultured on Matrigel in the presence of the test compounds. The formation of capillary-like structures will be quantified.

-

Sprouting Assay: Spheroids of HUVECs will be embedded in a collagen matrix, and the effect of the compounds on sprout formation will be assessed.

-

-

In Vivo Xenograft Models:

-

Animal Model: Immunocompromised mice will be subcutaneously implanted with a relevant cancer cell line.

-

Treatment: Once tumors are established, mice will be treated with the test compound or vehicle control.

-

Efficacy Assessment: Tumor volume will be measured regularly, and at the end of the study, tumors will be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Tier 2: Neuroscience

Hypothesis: Derivatives of Methyl 5-bromo-6-methoxynicotinate will modulate the activity of dopamine and serotonin receptors, indicating potential for development as antipsychotic or antidepressant agents.

Experimental Workflow:

Caption: Proposed workflow for anti-inflammatory investigation.

Detailed Protocols:

-

COX-1/COX-2 Inhibition Assays: [20][21][22][23][24] 1. Assay Format: The inhibitory activity of the compounds against purified COX-1 and COX-2 enzymes will be determined using a commercially available assay kit that measures the production of prostaglandins. 2. Data Analysis: IC50 values will be calculated to determine the potency and selectivity of the compounds.

-

Cell-based Anti-inflammatory Assays:

-

Cell Model: A murine macrophage cell line (e.g., RAW 264.7) will be stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be quantified by ELISA.

-

-

In Vivo Models of Inflammation:

-

Carrageenan-Induced Paw Edema: This is a standard model of acute inflammation. The ability of the test compounds to reduce the swelling of the paw in rodents after carrageenan injection will be measured.

-

Synthesis and Characterization

A plausible synthetic route to Methyl 5-bromo-6-methoxynicotinate can be envisioned starting from commercially available materials, likely involving bromination and methoxylation of a nicotinic acid precursor. The final product and all intermediates should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Interpretation and Future Directions

The data generated from this research plan will provide a comprehensive profile of the biological activities of Methyl 5-bromo-6-methoxynicotinate and its derivatives.

-

Positive Hits in Oncology: If a compound shows potent and selective cytotoxicity against cancer cells, further studies will focus on mechanism of action deconvolution, lead optimization to improve potency and pharmacokinetic properties, and evaluation in more advanced preclinical models.

-

Promising Neuroscience Candidates: Compounds with high affinity and functional activity at dopamine or serotonin receptors will be further characterized for their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Active Kinase or COX Inhibitors: Lead compounds will be optimized to enhance their potency and selectivity, and their therapeutic potential will be explored in relevant disease models.

Conclusion

Methyl 5-bromo-6-methoxynicotinate represents a promising, yet underexplored, scaffold in drug discovery. By leveraging the known biological activities of its structural components, a rational and systematic approach can be employed to uncover its therapeutic potential. The comprehensive research plan outlined in this guide provides a clear roadmap for academic and industrial researchers to investigate the biological activities of this versatile molecule and its derivatives, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.).

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). Retrieved from [Link]

- Millicell® µ-Angiogenesis Inhibition Assay Kit | MMA125. (n.d.). Merck Millipore.

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(7), 847–882. [Link]

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (n.d.). Retrieved from [Link]

- Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology.

-

In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (n.d.). MedChemComm. Retrieved from [Link]

-

In vivo screening for anti=psychotic drugs using zebrafish. (2013). Frontiers. [Link]

-

Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies, 11(2), 97–108. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). European Journal of Medicinal Chemistry, 275, 116588. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

In Vivo Efficacy Assessment of Antipsychotics. (n.d.). Ace Therapeutics. Retrieved from [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

-

Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). Current Drug Discovery Technologies, 11(2), 97–108. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46922–46933. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46922–46933. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46922–46933. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

-

Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (n.d.). Retrieved from [Link]

-

The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

-

Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (2021). Marine Drugs, 19(11), 603. [Link]

-

3-Bromo-2-methoxy-pyridine. (n.d.). Chem-Impex. Retrieved from [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). Retrieved from [Link]

-

Nicotinic acid: A case for a vitamin that moonlights for cancer? (n.d.). Retrieved from [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis. (n.d.). Retrieved from [Link]

-

2-Bromo-4-methoxypyridine. (n.d.). Chem-Impex. Retrieved from [Link]

-

The Oncogenic Functions of Nicotinic Acetylcholine Receptors. (n.d.). Retrieved from [Link]

-

Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. (n.d.). Retrieved from [Link]

-

Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (n.d.). Retrieved from [Link]

-

Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro. (n.d.). Retrieved from [Link]

-

Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro. (1988). British Journal of Pharmacology, 95(1), 9–12. [Link]

- Fused heterocyclic compounds as serotonin receptor modulators. (n.d.). Google Patents.

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (n.d.). Analytical Chemistry. [Link]

-

Dopamine antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

-

In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. (n.d.). Retrieved from [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression. (n.d.). Retrieved from [Link]

-

Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules, 29(11), 2548. [Link]

-

Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. (2023, May 9). Cleveland Clinic. Retrieved from [Link]

-

Category:Serotonin receptor modulators. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Bromo-4-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). Retrieved from [Link]

Sources

- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research [mdpi.com]

- 11. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Oncogenic Functions of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. rndsystems.com [rndsystems.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 24. assaygenie.com [assaygenie.com]

The Strategic Synthesis and Therapeutic Potential of Methyl 5-bromo-6-methoxynicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine nucleus, a cornerstone of heterocyclic chemistry, continues to be a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical space, Methyl 5-bromo-6-methoxynicotinate emerges as a highly versatile and strategically important building block. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl ester for further derivatization, provides a rich platform for the generation of diverse chemical libraries. This in-depth technical guide provides a comprehensive overview of the synthesis of the Methyl 5-bromo-6-methoxynicotinate core, explores the rationale and methodologies for the preparation of its derivatives and analogs, and delves into their potential applications in drug discovery, with a particular focus on oncology and inflammatory diseases. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that guide the strategic design of these promising compounds.

The Architectural Blueprint: Synthesis of the Methyl 5-bromo-6-methoxynicotinate Core

The synthesis of Methyl 5-bromo-6-methoxynicotinate is a multi-step process that begins with the readily available starting material, 6-hydroxynicotinic acid. The synthetic strategy is designed to sequentially introduce the desired functionalities onto the pyridine ring.